molecular formula C26H22N2Si B12818004 Di(9H-carbazol-9-yl)dimethylsilane

Di(9H-carbazol-9-yl)dimethylsilane

Cat. No.: B12818004
M. Wt: 390.5 g/mol
InChI Key: WAWFNPWPJCSNNO-UHFFFAOYSA-N
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Description

Di(9H-carbazol-9-yl)dimethylsilane is a silicon-centered small molecule featuring two carbazole moieties linked via a dimethylsilane group. Carbazole derivatives are widely utilized in optoelectronic applications due to their high triplet energy levels, thermal stability, and efficient charge-transport properties.

Properties

Molecular Formula

C26H22N2Si

Molecular Weight

390.5 g/mol

IUPAC Name

di(carbazol-9-yl)-dimethylsilane

InChI

InChI=1S/C26H22N2Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18H,1-2H3

InChI Key

WAWFNPWPJCSNNO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N1C2=CC=CC=C2C3=CC=CC=C31)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(9H-carbazol-9-yl)dimethylsilane typically involves the reaction of 9H-carbazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The general reaction scheme is as follows:

2C12H9N+(CH3)2SiCl2(C12H8N)2Si(CH3)2+2HCl2 \text{C}_{12}\text{H}_{9}\text{N} + \text{(CH}_{3}\text{)}_{2}\text{SiCl}_{2} \rightarrow \text{(C}_{12}\text{H}_{8}\text{N)}_{2}\text{Si(CH}_{3}\text{)}_{2} + 2 \text{HCl} 2C12​H9​N+(CH3​)2​SiCl2​→(C12​H8​N)2​Si(CH3​)2​+2HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Purification is typically achieved through recrystallization or column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the carbazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups. This is typically achieved using nucleophiles like Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products:

    Oxidation: Formation of carbazole-9-one derivatives.

    Reduction: Formation of partially reduced carbazole derivatives.

    Substitution: Formation of various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

1.1. Hole Transport Materials

Di(9H-carbazol-9-yl)dimethylsilane is primarily recognized for its role as a hole transport material in organic light-emitting diodes (OLEDs). The carbazole unit provides high hole mobility, which is essential for efficient charge transport within the device.

  • Performance : Devices utilizing this compound exhibit lower driving voltages and improved efficiency compared to traditional materials. Enhanced hole mobility contributes to better device lifetimes and performance metrics, such as external quantum efficiency (EQE) .

1.2. Organic Photovoltaics

In organic photovoltaics (OPVs), this compound serves as an electron-rich component that enhances the overall performance of the solar cells. Its incorporation into the active layer can lead to improved light absorption and charge separation efficiencies .

PropertyValue
HOMO Energy Level5.3 eV
LUMO Energy Level2.2 eV
Hole Mobility5.43×105 cm2/V s5.43\times 10^{-5}\text{ cm}^2/\text{V s}

Photonics and Light Emission

2.1. Fluorescent and Phosphorescent Materials

The compound's structure allows it to exhibit fluorescence and phosphorescence , making it suitable for applications in light-emitting devices and sensors. The π–π stacking interactions within the molecular structure facilitate efficient light emission .

2.2. Blue Phosphorescent Devices

Recent studies have explored the use of this compound in blue phosphorescent devices, where it acts as a host material for phosphorescent dopants. This application leverages its ability to stabilize excitons and enhance light output in OLEDs .

Medicinal Chemistry

3.1. Anticancer Activity

Research has indicated potential anticancer properties of derivatives related to this compound. Some studies have synthesized compounds based on this scaffold and evaluated their efficacy against various cancer cell lines, demonstrating significant activity against human breast adenocarcinoma (MCF-7) and other types .

CompoundIC50 (μM)Cell Line
Compound 170.31MCF-7
Compound 223.31Caco-2

Synthesis and Characterization

The synthesis of this compound typically involves reactions that allow for the functionalization of the carbazole moiety, leading to derivatives with enhanced properties for specific applications.

Synthesis Overview

  • Starting Materials : Begin with carbazole derivatives.
  • Reaction Conditions : Employ silane coupling agents under controlled conditions.
  • Characterization Techniques : Utilize NMR, IR spectroscopy, and X-ray crystallography to confirm structure and purity.

Mechanism of Action

The mechanism by which Di(9H-carbazol-9-yl)dimethylsilane exerts its effects is primarily through its electronic properties. The carbazole groups provide high electron mobility, while the silicon center offers structural stability. This combination allows for efficient charge transport and emission properties, making it an excellent material for optoelectronic applications. The molecular targets and pathways involved include interactions with electron and hole transport layers in devices such as OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

CBP (4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl): Structure: Biphenyl-linked carbazoles. Properties: High photoluminescence quantum yield (PLQY: 88–90%), triplet energy (~2.9 eV), and broad applicability in blue OLEDs . Limitations: Moderate solubility in non-polar solvents.

mCP (1,3-di(9H-carbazol-9-yl)benzene) :

  • Structure : Benzene-linked carbazoles.
  • Properties : High triplet energy (~3.0 eV), used as a host for thermally activated delayed fluorescence (TADF) emitters. Solubility in chloroform facilitates solution processing .

46CzDBF (4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan) :

  • Structure : Dibenzofuran-linked carbazoles.
  • Properties : High triplet energy (>2.8 eV), synthesized for stable blue phosphorescent OLEDs (PhOLEDs) .

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline :

  • Structure : Phenanthroline-linked carbazoles.
  • Properties : High thermal stability (melting point >350°C), used in electron-transport layers .

Di(9H-carbazol-9-yl)dimethylsilane :

  • Structure : Dimethylsilane-linked carbazoles.
  • Inferred Properties :
    • The silicon linker likely improves thermal stability and reduces aggregation due to its tetrahedral geometry.
    • Enhanced solubility in chlorinated solvents (e.g., dichloromethane) compared to rigid aromatic linkers .
    • Triplet energy levels are expected to remain high (>2.8 eV) due to the carbazole units, making it suitable for blue-emitting devices.

Table 1: Comparative Performance Metrics

Compound PLQY (%) Triplet Energy (eV) Host Material Efficacy (EQE) Key Application Reference
This compound* N/A ~2.8–3.0 (estimated) N/A OLED host (theoretical)
CBP 88–90 2.9 13.5% (blue OLEDs) Blue OLED host
mCP 75–85 3.0 10–12% (TADF devices) TADF host
46CzDBF 70–80 >2.8 15% (PhOLEDs) Blue PhOLED host

Note: Data for this compound is extrapolated from analogous compounds.

  • Host-Guest Compatibility: Carbazole derivatives with rigid linkers (e.g., CBP, mCP) exhibit strong Förster energy transfer to emissive dopants.
  • Device Stability : Silicon-based linkers are less prone to oxidative degradation compared to hydrocarbon linkers, suggesting enhanced operational stability for this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Di(9H-carbazol-9-yl)dimethylsilane, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or hydrosilylation reactions. For example:

  • Nucleophilic substitution : Reacting dimethylmethoxysilane with carbazole derivatives under reflux conditions (e.g., using THF or toluene as solvents) achieves high yields (~90%) .
  • Hydrosilylation : Alkoxy hydrosilanes like dimethylmethoxysilane can act as surrogates for gaseous silanes in hydrosilylation reactions with carbazole-functionalized alkenes, enabling efficient C–Si bond formation .
    Optimization strategies :
  • Use anhydrous conditions and inert atmospheres to prevent silane oxidation.
  • Adjust stoichiometry (e.g., excess carbazole derivative) to drive reaction completion.
  • Monitor reaction progress via TLC or GC-MS to minimize side products.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the chemical environment of dimethylsilane and carbazole moieties (e.g., carbazole aromatic protons at δ 8.1–8.3 ppm, Si–CH3_3 at δ 0.5–1.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and purity .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and intermolecular interactions (e.g., C–H···O packing) .

Advanced Research Questions

Q. How do the electrochemical properties of this compound derivatives influence their performance in optoelectronic devices?

Electrochemical studies (cyclic voltammetry, in-situ UV-Vis/IR spectroelectrochemistry) reveal:

  • Redox mechanisms : Carbazole undergoes reversible oxidation at ~1.2 V (vs. Ag/Ag+^+), forming radical cations, while dimethylsilane stabilizes charge transport via σ–π conjugation .
  • Charge-transfer states : Hybridized local and charge-transfer (HLCT) excited states enhance electroluminescence efficiency in OLEDs by balancing singlet-triplet energy levels .
    Methodological considerations :
  • Use non-aqueous electrolytes (e.g., TBAPF6_6 in acetonitrile) to avoid proton interference .
  • Pair with DFT calculations to correlate redox potentials with molecular orbital distributions.

Q. What role does this compound play as a host material in OLEDs, and how can host-guest interactions be engineered?

As a host material, this compound:

  • Provides a high triplet energy (T1>2.8eVT_1 > 2.8 \, \text{eV}) to prevent back-energy transfer from guest emitters .
  • Exhibits ambipolar charge transport due to carbazole’s hole-transporting and silane’s electron-accepting properties .
    Engineering strategies :
  • Blend with electron-deficient hosts (e.g., mCBP-CN) to improve electron injection .
  • Optimize doping concentrations (e.g., 20–30 wt%) to suppress aggregation-induced quenching .

Q. How do structural modifications (e.g., substituents, silane backbone) affect the thermal stability and glass transition temperature (TgT_gTg​) of this compound derivatives?

  • Silane backbone rigidity : Bulky substituents (e.g., tetraphenylsilane) increase TgT_g (>150°C) by reducing molecular mobility .
  • Carbazole substitution : Electron-withdrawing groups (e.g., CN, F) enhance thermal stability but may reduce solubility .
    Analytical methods :
  • DSC/TGA to measure TgT_g and decomposition temperatures.
  • XRD to assess crystallinity vs. amorphous phase contributions .

Data Contradictions and Resolution

Q. Discrepancies in reported device efficiencies for this compound-based OLEDs: How can experimental variables be standardized?

  • Reported efficiencies : Vary from 31–50 cd A1^{-1} due to differences in layer thickness, doping concentration, and light outcoupling techniques .
  • Standardization protocols :
    • Fix emissive layer thickness at 30–40 nm.
    • Use microlens arrays or substrate patterning to control light extraction .
    • Report external quantum efficiency (EQE) alongside current efficiency for cross-study comparisons.

Q. Conflicting electrochemical data on carbazole-silane derivatives: How to reconcile mechanistic interpretations?

  • Contradiction : Some studies report carbazole-centered oxidation, while others suggest silane-mediated charge delocalization .
  • Resolution :
    • Perform in-situ spectroelectrochemistry to track UV-Vis/IR spectral changes during redox events .
    • Compare HOMO/LUMO distributions via DFT to identify dominant redox-active sites.

Methodological Recommendations

Q. Designing experiments to probe charge transport in this compound thin films

  • Impedance spectroscopy : Quantify hole/electron mobility using frequency-dependent capacitance-voltage measurements .
  • TOF (time-of-flight) : Measure carrier drift velocity under electric fields to assess ambipolarity .

Q. Computational modeling for structure-property relationships

  • DFT/Molecular Dynamics : Simulate charge-transfer pathways and predict TgT_g based on molecular flexibility .
  • Machine learning : Train models on existing datasets (e.g., OLED efficiency vs. substituent polarity) to guide synthetic prioritization.

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